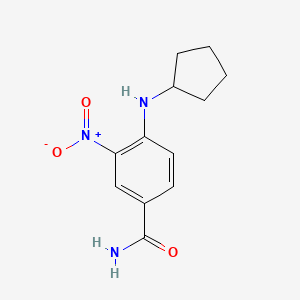

4-(Cyclopentylamino)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclopentylamino)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a cyclopentylamino group at the 4-position and a nitro group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)-3-nitrobenzamide typically involves a multi-step process:

Nitration: The starting material, benzamide, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Amination: The nitrobenzamide is then subjected to a nucleophilic substitution reaction with cyclopentylamine to introduce the cyclopentylamino group at the 4-position. This step often requires a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopentylamino)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Reduction: The major product of the reduction reaction is 4-(Cyclopentylamino)-3-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Aplicaciones Científicas De Investigación

4-(Cyclopentylamino)-3-nitrobenzamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development. Research indicates that it exhibits significant biological activity, especially as a kinase inhibitor, modulating pathways related to cell growth and survival, making it a candidate for treating diseases, including cancer. Its selectivity for specific kinases enhances its therapeutic profile, potentially reducing side effects compared to less selective agents.

Applications in Scientific Research

This compound's primary applications lie in medicinal chemistry and drug development. As a kinase inhibitor, it is a potential therapeutic agent in oncology and other fields where targeted inhibition of kinase activity is desired. Studies have shown that this compound interacts with specific protein targets involved in signaling pathways. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties. Binding affinity studies using thermal shift assays have been employed to characterize these interactions further.

The biological activity of this compound is attributed to its interaction with various biological targets. The nitro group enhances its reactivity and interaction with biological macromolecules such as proteins and nucleic acids. Similar compounds have demonstrated activity as agonists or antagonists at adenosine receptors involved in numerous physiological processes, including inflammation and cancer progression. The compound may also inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

Anticancer Activity

Several compounds, including derivatives of biaryl amides, have demonstrated effective anticancer activities . For example, one compound inhibited autotoxin-dependent invasion of A2058 human melanoma cells in vitro and reduced B16 melanoma metastasis in vivo . Another compound was found to be an efficacious RAF protein inhibitor targeting RAS mutant cancer . Additionally, a study on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed anticancer activity against human colon carcinoma, human pancreatic carcinoma, glioma, human breast carcinoma, and skin melanoma cancer cell lines .

Dual Kinase Inhibition

Inhibition of bromodomain-4 (BRD4) has emerged as an essential transcriptional co-regulator, and its inhibition has been shown to be an effective therapeutic approach to target dysregulated MYCN in neuroblastoma . Targeting multiple pathways that support cancer growth and survival is necessary to treat aggressive cancers, provide a more durable response, and overcome resistance . Combining ALK and BRD4 inhibition may represent an effective therapeutic approach for high-risk neuroblastoma cases .

Potential Targets

This compound and similar compounds may target:

- Adenosine Receptors : Acting as agonists or antagonists, influencing inflammation and cancer progression.

- Kinases : Inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Cyclin-dependent kinases : Inhibition of cyclin-dependent kinases may aid in the treatment of cancers .

Salt Formulations

Salts of cyclopentyl compounds have been explored for treating diseases that respond to the inhibition of cyclin-dependent kinases, including various cancers such as breast cancer, lung cancer, and neuroblastoma .

Cancer Cell Line Studies

In studies involving various cancer cell lines, this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.

Inflammation Models

The compound was tested in an in vitro model of inflammation where it significantly reduced TNF-α levels, suggesting potential anti-inflammatory properties. This effect was comparable to known anti-inflammatory agents.

Computational Studies

Computational docking studies suggest that this compound can effectively bind to the active sites of various target proteins, indicating its potential as a lead compound for further development. Molecular dynamics simulations revealed stable interactions within the binding pocket, supporting its viability as a therapeutic agent.

Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| A3 Adenosine Receptor Agonism | Binding Affinity | Ki = 57 nM |

| Cytotoxicity | MTT Assay | IC50 = 25 µM |

| Anti-inflammatory | In vitro Model | Significant reduction in TNF-α production |

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentylamino)-3-nitrobenzamide depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

4-(Cyclopentylamino)-3-aminobenzamide: This compound is similar but has an amino group instead of a nitro group.

4-(Cyclopentylamino)-3-chlorobenzamide: This compound features a chlorine atom instead of a nitro group.

Uniqueness

4-(Cyclopentylamino)-3-nitrobenzamide is unique due to the presence of both a cyclopentylamino group and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-(Cyclopentylamino)-3-nitrobenzamide is a compound that has garnered attention for its significant biological activity, particularly in the realm of medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- Structure : The compound features a benzamide core with a nitro group at the para position and a cyclopentylamino group at the meta position. This specific arrangement contributes to its unique chemical properties and biological activity.

This compound primarily functions as a kinase inhibitor . Kinases are enzymes that play crucial roles in signaling pathways related to cell growth and survival, making this compound a potential candidate for cancer treatment. Its selectivity for specific kinases enhances its therapeutic profile, potentially reducing side effects compared to less selective agents.

Interaction Studies

Binding affinity studies using thermal shift assays have been employed to characterize the interactions of this compound with various protein targets involved in signaling pathways. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Kinase Inhibition : Demonstrates significant inhibition against specific kinases, which is vital for modulating pathways involved in cancer progression.

- Selectivity : Exhibits a selective inhibition profile that may lead to fewer side effects compared to broader-spectrum kinase inhibitors.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Nitrobenzamide | Benzamide structure with a nitro group | Basic structure; lacks cyclopentyl group |

| N-Methyl-3-(((1R,3R)-3-(methylcarbamoyl)cyclopentyl)amino)-4-nitrobenzamide | Contains methyl substitution on cyclopentyl group | Enhanced solubility and potential bioactivity |

| 4-(Cyclohexylamino)-3-nitrobenzaldehyde | Similar nitro-benzamide structure but with cyclohexyl | Different ring size may affect binding |

The presence of the cyclopentyl group in this compound provides unique steric properties that may enhance its selectivity for certain biological targets compared to others.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Treatment : In vitro assays indicate that this compound effectively inhibits cell proliferation in cancer cell lines, showcasing its potential as an anticancer agent.

- Mechanistic Studies : Research involving docking studies has provided insights into how this compound interacts at the molecular level with target proteins, further elucidating its mechanism of action .

- Pharmacokinetics : Investigations into the pharmacokinetic properties suggest that this compound has favorable absorption characteristics, which may enhance its bioavailability in clinical settings.

Propiedades

IUPAC Name |

4-(cyclopentylamino)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)8-5-6-10(11(7-8)15(17)18)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKICBDATFCLJBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.